3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propane-1-ol: A related compound with a similar pyrazole ring structure.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid hydrochloride: Another compound featuring the pyrazole ring but with different functional groups.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is unique due to its combination of pyrazole and indole rings, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
Molecular Formula |
C18H21N5O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H21N5O/c1-11-16(15-6-4-5-7-17(15)20-11)10-19-23-18(24)9-8-14-12(2)21-22-13(14)3/h4-7,10,20H,8-9H2,1-3H3,(H,21,22)(H,23,24)/b19-10+ |
InChI Key |
HBQVINQUWDRMAP-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(NC3=CC=CC=C32)C |
solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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